

# Application Notes: Investigating Metabolic Syndrome in Mouse Models Using Peptide YY (3-36)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Peptide YY (13-36) (canine, |           |
|                      | mouse, porcine, rat)        |           |
| Cat. No.:            | B15619710                   | Get Quote |

#### Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Peptide YY (PYY), a gut hormone released from L-cells of the gastrointestinal tract in response to feeding, plays a significant role in energy and glucose homeostasis. The major circulating form, PYY (3-36), is a 34-amino acid peptide that has garnered considerable interest for its potential therapeutic applications in metabolic disorders.[1][2][3] PYY (3-36) is known to reduce appetite and food intake by acting on the Y2 receptor in the hypothalamus.[4][5][6] Emerging evidence also suggests that PYY (3-36) can improve insulin sensitivity and glucose metabolism, making it a compelling agent for investigating the pathophysiology of and potential treatments for metabolic syndrome in preclinical mouse models.[5][7][8]

These application notes provide detailed protocols for utilizing PYY (3-36) in diet-induced obese (DIO) mouse models of metabolic syndrome. The protocols cover the induction of metabolic syndrome, administration of PYY (3-36), and subsequent analysis of key metabolic parameters.

# **Experimental Protocols**



# Induction of Diet-Induced Obesity (DIO) and Metabolic Syndrome in Mice

This protocol describes the induction of obesity and metabolic syndrome in mice using a high-fat diet (HFD). C57BL/6J mice are a commonly used strain as they are susceptible to developing obesity, hyperglycemia, and insulin resistance on an HFD.[9][10]

#### Materials:

- C57BL/6J mice (male, 6-8 weeks old)
- High-fat diet (HFD; 45-60% kcal from fat)[9]
- Standard chow diet (control)
- Animal caging and husbandry supplies

#### Procedure:

- Acclimate mice to the animal facility for at least one week upon arrival.
- Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.
- House mice individually or in small groups with ad libitum access to their respective diets and water for 8-16 weeks.[11]
- Monitor body weight and food intake weekly.
- After the induction period, confirm the metabolic syndrome phenotype by measuring fasting blood glucose, insulin levels, and performing glucose and insulin tolerance tests.

## Administration of Peptide YY (3-36)

PYY (3-36) can be administered via various routes, including intraperitoneal (IP) injection for acute studies and subcutaneous (SC) infusion via osmotic minipumps for chronic studies.[1][2]

2.1. Acute Administration via Intraperitoneal (IP) Injection



#### Materials:

- Peptide YY (3-36)
- Sterile saline (0.9% NaCl)
- Insulin syringes

#### Procedure:

- Reconstitute PYY (3-36) in sterile saline to the desired stock concentration.
- Acclimate singly housed mice to handling and IP injections by administering saline injections for 3 consecutive days prior to the experiment.[1]
- On the day of the experiment, fast the mice for a predetermined period (e.g., 16 hours overnight).[1][12]
- Administer a single IP injection of PYY (3-36) at doses typically ranging from 10 to 100 μg/kg body weight.[2] Control animals receive a saline injection of the same volume.
- Monitor food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.
- 2.2. Chronic Administration via Osmotic Minipumps

#### Materials:

- Peptide YY (3-36)
- Osmotic minipumps (e.g., ALZET)
- · Sterile saline
- Surgical instruments for implantation
- Anesthesia

#### Procedure:



- Fill osmotic minipumps with the appropriate concentration of PYY (3-36) in sterile saline to deliver doses typically ranging from 100 to 1000 μg/kg/day.[1][13]
- Anesthetize the mouse using an appropriate anesthetic agent.
- Make a small subcutaneous incision on the back of the mouse, between the shoulder blades.
- Implant the filled osmotic minipump subcutaneously.
- · Close the incision with wound clips or sutures.
- Monitor the animals for recovery from surgery and for the duration of the infusion period (typically 2-4 weeks).[2][13]
- · Monitor body weight, food intake, and other metabolic parameters throughout the study.

#### **Assessment of Metabolic Parameters**

3.1. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the body to clear a glucose load from the circulation.

#### Materials:

- Glucose solution (20% in sterile water)
- Glucometer and test strips
- Blood collection supplies (e.g., tail snip method)

#### Procedure:

- Fast mice overnight (approximately 16 hours) with free access to water.[14]
- Record the baseline blood glucose level (t=0) from a tail blood sample.[14]
- Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.[14]



- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[14]
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.

#### 3.2. Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity.

#### Materials:

- Human insulin
- Sterile saline
- Glucometer and test strips
- Blood collection supplies

#### Procedure:

- Fast mice for 4-6 hours.
- Record the baseline blood glucose level (t=0).
- Administer human insulin (0.75-1.0 U/kg body weight) via IP injection.
- Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
- Plot the percentage of initial blood glucose over time.

#### **Data Presentation**

Table 1: Effects of Chronic PYY (3-36) Administration on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice



| Treatment<br>Group | Duration | Dose<br>(μg/kg/day) | Change in<br>Body<br>Weight (g) | Cumulative<br>Food Intake<br>(g) | Reference |
|--------------------|----------|---------------------|---------------------------------|----------------------------------|-----------|
| Vehicle            | 28 days  | -                   | +4.5 ± 0.5                      | 95 ± 3                           | [1]       |
| PYY (3-36)         | 28 days  | 100                 | +3.2 ± 0.4                      | 92 ± 4                           | [1]       |
| PYY (3-36)         | 28 days  | 300                 | +1.8 ± 0.6                      | 88 ± 3                           | [1]       |
| PYY (3-36)         | 28 days  | 1000                | -0.5 ± 0.7**                    | 80 ± 5                           | [1][13]   |
| Vehicle            | 4 weeks  | -                   | +3.4 ± 1.3                      | -                                | [15]      |
| PYY (3-36)         | 4 weeks  | 300                 | +0.5 ± 2.3                      | -                                | [15]      |
| PYY (3-36)         | 4 weeks  | 1000                | -0.7 ± 2.9                      | -                                | [15]      |

<sup>\*</sup>p<0.05, \*\*p<0.01 vs. Vehicle. Data are presented as mean  $\pm$  SEM.

Table 2: Effects of PYY (3-36) on Glucose Homeostasis in High-Fat Diet-Fed Mice



| Parameter                                           | Treatment Group | Value       | Reference |
|-----------------------------------------------------|-----------------|-------------|-----------|
| Glucose Disposal<br>Rate (µmol/min/kg)              |                 |             |           |
| (Hyperinsulinemic-<br>euglycemic clamp)             | Vehicle         | 76.1 ± 11.4 | [7]       |
| PYY (3-36) (acute IV infusion)                      | 103.8 ± 10.9**  | [7]         |           |
| Muscle Glucose<br>Uptake (μmol/g<br>tissue)         |                 |             |           |
| Vehicle                                             | 1.5 ± 0.5       | [7]         |           |
| PYY (3-36) (acute IV infusion)                      | 2.1 ± 0.5       | [7]         |           |
| Adipose Tissue<br>Glucose Uptake<br>(µmol/g tissue) |                 |             |           |
| Vehicle                                             | 0.4 ± 0.3       | [7]         |           |
| PYY (3-36) (acute IV infusion)                      | 0.8 ± 0.4       | [7]         | _         |
| HbA1c (%)                                           |                 |             | _         |
| DIO Vehicle                                         | 4.8 ± 0.1       | [2]         | _         |
| DIO + PYY (3-36) (4-<br>week infusion)              | 4.3 ± 0.1       | [2]         | _         |

<sup>\*</sup>p<0.05, \*\*p<0.01 vs. Vehicle. Data are presented as mean  $\pm$  SEM.

# **Visualizations**





Click to download full resolution via product page

Caption: PYY (3-36) signaling pathway in the regulation of food intake.





Click to download full resolution via product page

Caption: Experimental workflow for investigating PYY (3-36) in DIO mice.





Click to download full resolution via product page

Caption: Summary of metabolic effects of PYY (3-36) administration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

### Methodological & Application





- 1. journals.physiology.org [journals.physiology.org]
- 2. Effects of PYY[3-36] in rodent models of diabetes and obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Peptide YY in Type 2 Diabetes: A Complementary Gut Hormone with Therapeutic Potential Beyond GLP-1 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. labanimal.co.kr [labanimal.co.kr]
- 10. Guidelines for Diet-Induced Models of Cardiometabolic Syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 12. academic.oup.com [academic.oup.com]
- 13. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Investigating Metabolic Syndrome in Mouse Models Using Peptide YY (3-36)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619710#using-peptide-yy-13-36-to-investigate-metabolic-syndrome-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com